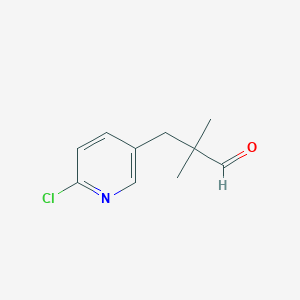
3-(6-Chloropyridin-3-yl)-2,2-dimethylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloropyridin-3-yl)-2,2-dimethylpropanal is an organic compound that features a chloropyridine ring attached to a dimethylpropanal group
Méthodes De Préparation
The synthesis of 3-(6-Chloropyridin-3-yl)-2,2-dimethylpropanal can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like piperidine, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
3-(6-Chloropyridin-3-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Applications De Recherche Scientifique
3-(6-Chloropyridin-3-yl)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(6-Chloropyridin-3-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(6-Chloropyridin-3-yl)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
6-Chloropyridine-3-carbaldehyde: This compound shares the chloropyridine ring but lacks the dimethylpropanal group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(6-Chloropyridin-3-yl)methanol: This compound has a hydroxyl group instead of the aldehyde group, which can lead to different reactivity and applications.
6-Chloropyridine-3-boronic acid: This boronic acid derivative is used in Suzuki-Miyaura coupling reactions, highlighting its utility in forming carbon-carbon bonds.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
3-(6-chloropyridin-3-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,7-13)5-8-3-4-9(11)12-6-8/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
ZBERJYJTSUMGKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CN=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Spiro[2,1-benzoxaborole-3,1'-cyclopropane]-1-ol](/img/structure/B13234606.png)


amine](/img/structure/B13234631.png)
![1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13234637.png)
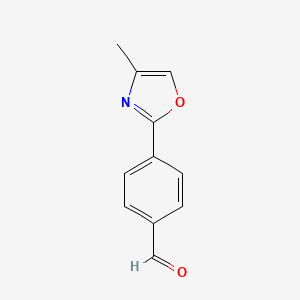
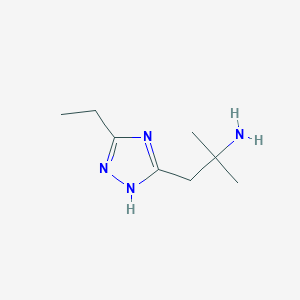


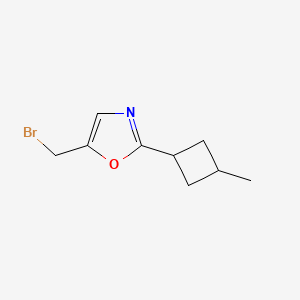
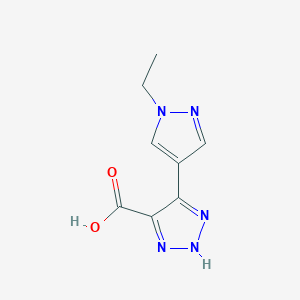
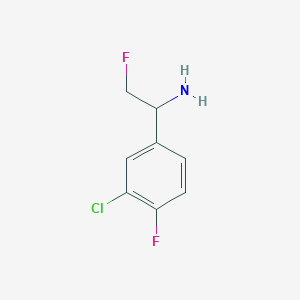
![N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)

